

Application Notes and Protocols for Assessing CPL207280 Efficacy in Cell-Based Assays

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Compound of Interest

Compound Name: CPL207280

Cat. No.: B12380903

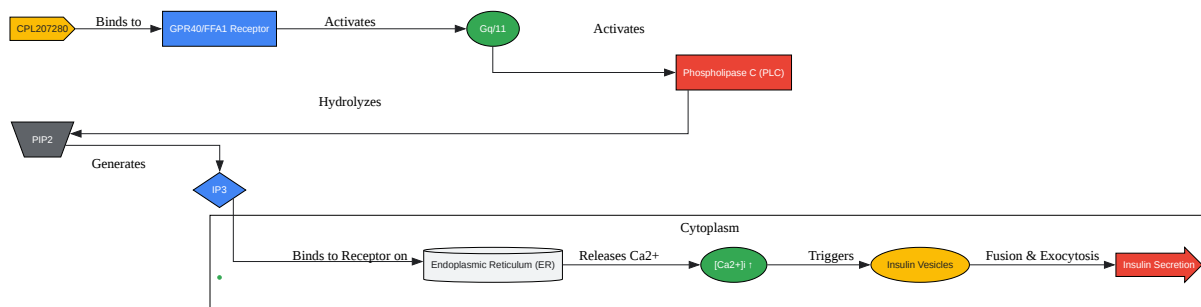
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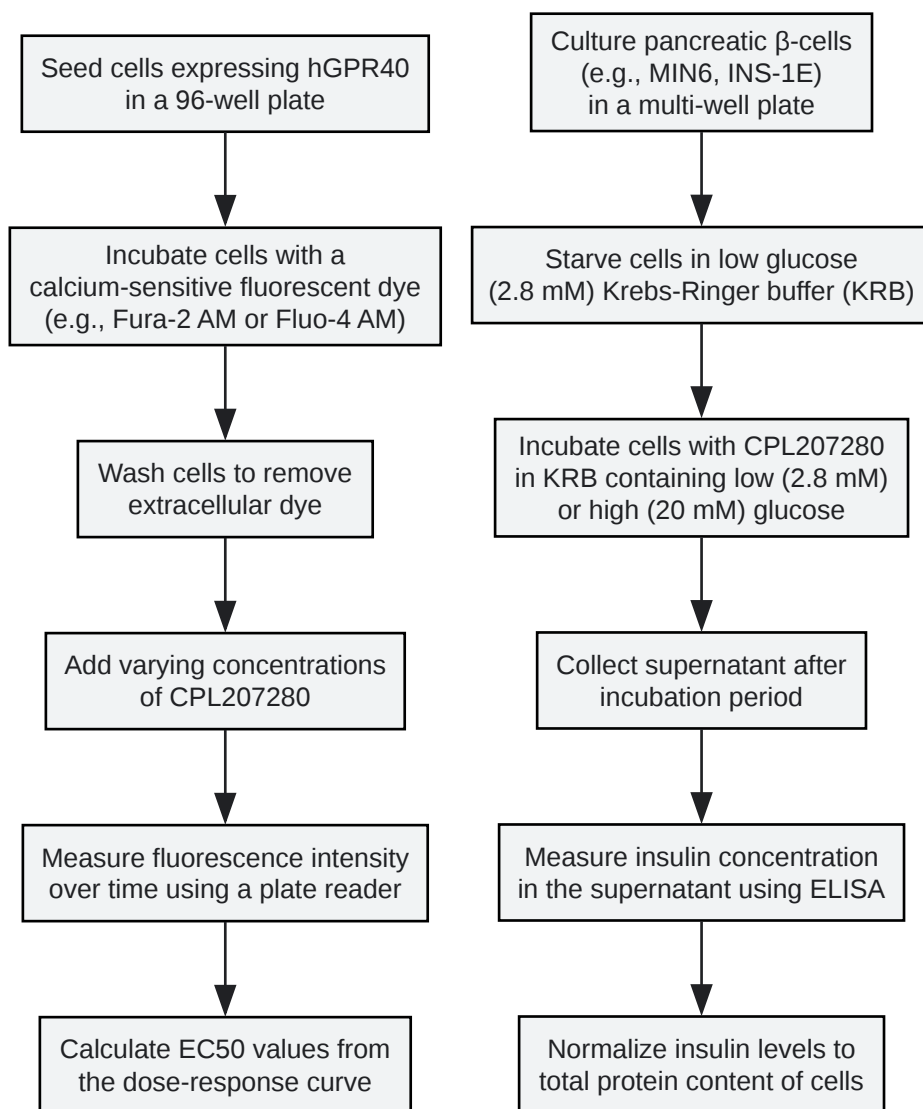
Introduction

CPL207280 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).^{[1][2]} GPR40 is predominantly expressed on pancreatic β -cells and plays a crucial role in regulating glucose-stimulated insulin secretion (GSIS).^[1] Activation of GPR40 by agonists like **CPL207280** enhances the release of insulin in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes.^{[1][3]} These application notes provide detailed protocols for in vitro cell-based assays to characterize the efficacy and selectivity of **CPL207280**.

Mechanism of Action: GPR40 Signaling Pathway

CPL207280 mimics the action of endogenous long-chain free fatty acids by binding to and activating GPR40 on pancreatic β -cells. This activation stimulates the Gq/11 protein signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca^{2+}) into the cytoplasm. The resulting increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$) is a key signal for the potentiation of glucose-stimulated insulin secretion.





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References

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